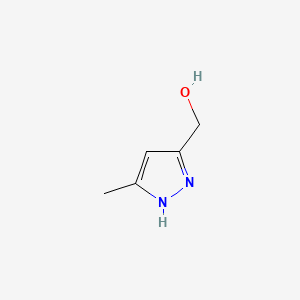

(3-methyl-1H-pyrazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-pyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDSMFCVIJNHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-71-5 | |

| Record name | (3-methyl-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-methyl-1H-pyrazol-5-yl)methanol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a primary synthetic pathway for (3-methyl-1H-pyrazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the foundational Knorr pyrazole synthesis, followed by electrophilic formylation, and culminating in the selective reduction of the aldehyde functionality. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate the practical application of this synthesis.

Introduction and Significance

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anti-tumor properties.[1][2] The presence of a hydroxymethyl group at the C5 position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide will delineate a robust and well-established three-step synthetic route to this compound, focusing on the underlying chemical principles and practical considerations for each transformation.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from readily available commercial reagents. The overall transformation is depicted below:

Caption: Three-step synthesis of this compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one via Knorr Pyrazole Synthesis

The initial step involves the construction of the pyrazole ring through the well-established Knorr pyrazole synthesis. This reaction proceeds via the condensation of a β-ketoester, ethyl acetoacetate, with a hydrazine derivative. For the synthesis of the parent 3-methyl-1H-pyrazol-5-one, hydrazine hydrate is employed.

Reaction:

Ethyl acetoacetate + Hydrazine hydrate → 3-Methyl-1H-pyrazol-5(4H)-one + Ethanol + Water

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.

-

Add ethyl acetoacetate to the ethanol with stirring.

-

Slowly add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.[1][3]

Mechanism of Knorr Pyrazole Synthesis:

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the pyrazolone ring.

Caption: Mechanism of the Knorr pyrazole synthesis.

Step 2: Formylation of 3-Methyl-1H-pyrazol-5(4H)-one via Vilsmeier-Haack Reaction

The second step introduces the aldehyde functionality at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles. In this case, 3-methyl-1H-pyrazol-5(4H)-one is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). It is important to note that this reaction often leads to the formation of a chloro-aldehyde derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, when starting with a pyrazolone. For the synthesis of the desired precursor, a subsequent hydrolysis step or alternative formylation method may be necessary. However, for the purpose of this guide, we will focus on the direct reduction of the aldehyde.

Reaction:

3-Methyl-1H-pyrazol-5(4H)-one + Vilsmeier Reagent (POCl₃/DMF) → 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add 3-methyl-1H-pyrazol-5(4H)-one portion-wise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.[3]

-

Pour the cooled reaction mixture onto crushed ice with stirring.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde.[3]

Mechanism of Vilsmeier-Haack Reaction:

The reaction involves the electrophilic attack of the Vilsmeier reagent (a chloroiminium ion) on the electron-rich pyrazole ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-methyl-1H-pyrazol-5-yl)methanol

Introduction

(3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl and a hydroxymethyl group. This unique structural arrangement imparts a range of physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] Understanding the fundamental physicochemical characteristics of this compound is therefore a critical first step in harnessing its potential for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also field-proven insights into the experimental methodologies required for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.

Chemical Identity and Structure

The foundational aspect of understanding any chemical entity is to establish its identity and structure. This compound is identified by the CAS numbers 17607-71-5 and 29004-73-7 .[3][4] Its molecular formula is C5H8N2O , corresponding to a molecular weight of 112.13 g/mol .[4][5]

The structure, depicted below, consists of a five-membered aromatic ring with two adjacent nitrogen atoms (a pyrazole), a methyl group at position 3, and a hydroxymethyl group at position 5.

Caption: 2D structure of this compound.

An important structural feature of 1H-pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This equilibrium is crucial as the different tautomers can exhibit distinct biological activities and physicochemical properties.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data Summary

The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is from experimental observations, others are predicted values and should be treated as such.

| Property | Value | Source/Method |

| CAS Number | 17607-71-5, 29004-73-7 | [3][4] |

| Molecular Formula | C5H8N2O | [4][5] |

| Molecular Weight | 112.13 g/mol | [4][5] |

| Physical Form | Solid | [6] |

| Purity | ~97% | [4] |

| Storage Conditions | 2-8 °C, Sealed in dry conditions | [4] |

| XlogP (Predicted) | -0.2 | [7] |

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point range is indicative of a high degree of purity. For pyrazole derivatives, the melting point can be influenced by intermolecular forces such as hydrogen bonding, which is expected to be significant for this compound due to the presence of the hydroxyl group and the pyrazole nitrogens.[1]

Experimental Protocol for Melting Point Determination

The melting point of a solid compound like this compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Gallenkamp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Tube Filling: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more accurate determination, a slower heating rate (1-2 °C/min) should be used when approaching the approximate melting point.

-

Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.[5]

Solubility

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The solubility of a compound is dependent on the solvent, temperature, and pH (for ionizable compounds). The presence of both a hydrogen bond donor (hydroxyl group, NH of pyrazole) and acceptors (pyrazole nitrogens) in this compound suggests it may exhibit some solubility in polar protic solvents like water and alcohols. Generally, pyrazoles are more soluble in organic solvents such as ethanol and methanol.

Experimental Protocol for Thermodynamic (Shake-Flask) Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.[7]

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is vital for predicting its ionization state at different physiological pH values. The pyrazole ring contains a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen. The pKa of the pyrazole ring itself is approximately 2.5 for the protonated form. The substituents on the ring will influence the pKa values.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

For compounds with a chromophore, UV-Vis spectrophotometry is a common method for pKa determination.

Materials:

-

This compound

-

A series of buffers covering a wide pH range (e.g., pH 1 to 12)

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the compound in buffers of different, accurately measured pH values.

-

Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[9]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. A predicted XlogP value for a related compound, (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, is 0.1, suggesting a relatively hydrophilic character.[10]

Experimental Protocol for LogP Determination (Shake-Flask Method)

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.

-

Equilibration: Vortex the mixture for a few minutes to facilitate partitioning and then shake at a constant temperature for several hours to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, the pyrazole ring proton, and the NH proton. The chemical shifts and coupling patterns would be characteristic of the pyrazole ring system.

-

¹³C NMR: Shows the number of different carbon environments in the molecule. Signals for the methyl carbon, the methylene carbon, and the three distinct pyrazole ring carbons would be expected.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the pyrazole ring, C-H stretches, C=N and C=C stretches of the aromatic ring, and C-O stretch of the alcohol.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

While specific spectra for this compound were not found in the literature search, the synthesis and characterization of similar pyrazole derivatives are well-documented, providing a reference for the expected spectral features.[11][12]

Stability

Assessing the stability of a compound under various conditions (e.g., temperature, pH, light) is crucial for determining its shelf-life and potential degradation pathways. Stability studies typically involve storing the compound under controlled conditions and monitoring its purity and concentration over time using a stability-indicating analytical method, such as HPLC.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While specific experimental data for some parameters are limited in the public domain, this guide offers a robust framework for their determination through established, reliable protocols. The structural features of this compound, particularly the presence of a substituted pyrazole ring and a hydroxymethyl group, suggest a profile of moderate polarity and the potential for hydrogen bonding, which will govern its solubility, lipophilicity, and ultimately its behavior in biological systems. For researchers and drug development professionals, a thorough experimental characterization of these properties, as outlined in this guide, is an indispensable step towards unlocking the full therapeutic potential of this and related pyrazole derivatives.

References

- Santa Cruz Biotechnology, Inc. This compound. [URL: https://www.scbt.com/p/3-methyl-1h-pyrazol-5-yl-methanol-29004-73-7]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23005549, (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23005549]

- BLDpharm. This compound. [URL: https://www.bldpharm.com/products/29004-73-7.html]

- Vibrant Pharma Inc. This compound. [URL: https://www.vibrantpharma.com/product/3-methyl-1h-pyrazol-5-yl-methanol]

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambeed324ab8e8]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/730093]

- ResearchGate. Physico-chemical properties of the designed pyrazole derivatives. [URL: https://www.researchgate.

- BOC Sciences. This compound. [URL: https://www.bocsci.com/cas-29004-73-7-3-methyl-1h-pyrazol-5-yl-methanol-item-10029004737.html]

- ChemBK. 3(5)-hydroxymethyl-5(3)-methyl pyrazole. [URL: https://www.chembk.com/en/chem/3(5)-hydroxymethyl-5(3)-methyl-pyrazole]

- Sigma-Aldrich. (5-methyl-1H-pyrazol-3-yl)methanol. [URL: https://www.sigmaaldrich.com/US/en/product/life-chemicals/lif945291176]

- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [URL: https://globalresearchonline.net/journalcontents/v64-2/20.pdf]

- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [URL: https://www.jmchemsci.com/article_119507.html]

- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [URL: https://www.mdpi.com/1420-3049/27/19/6683]

- ChemicalBook. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR. [URL: https://www.chemicalbook.com/spectrumen_23585-49-1_1hnmr.htm]

- Clent. This compound. [URL: https://www.clent.cn/cas/17607-71-5/]

- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. [URL: https://patents.google.

- PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23005549]

- NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3347624]

- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273303/]

- CAS Common Chemistry. 3-Methyl-5-phenyl-1H-pyrazole-4-methanol. [URL: https://commonchemistry.cas.org/detail?cas_rn=153654-15-0]

- PMC - NIH. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295325/]

- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [URL: https://www.rsc.

- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. [URL: https://patents.google.

- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [URL: https://www.jmchemsci.com/article_119507_22e7b8c1f0b0f7e9f3b3e8c8c8c8c8c8.pdf]

- NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1131186]

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [URL: https://www.mdpi.com/1420-3049/26/12/3808]

- European Patent Office. METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. [URL: https://data.epo.org/publication-server/document?i=epdocument&locale=en&pn=3317254&documentId=EBD070110000003317254EPB1]

- SpectraBase. (3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-4-METHOXYBENZOATE - Optional[13C NMR]. [URL: https://spectrabase.com/spectrum/5Qc4xSjJ3X1]

- ChemicalBook. (3-methyl-1h-pyrazol-4-yl)methanol(51445-36-4) 1 h nmr. [URL: https://www.chemicalbook.com/spectrumen_51445-36-4_1hnmr.htm]

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [URL: https://www.mdpi.com/1422-8599/2024/i-00030]

- Sigma-Aldrich. (1-Methyl-1H-pyrazol-5-yl)methanol. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambeed2d6ebfd9]

- ResearchGate. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). [URL: https://www.researchgate.net/publication/236132791_FT-IR_spectroscopic_analyses_of_3-Methyl-5-Pyrazolone_MP]

- NIST WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C89258]

- PubChemLite. (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. [URL: https://pubchemlite.deepchem.io/compound/60136547]

- ResearchGate. IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). [URL: https://www.researchgate.net/figure/IR-Spectrum-for-P-3-methyl-1-phenyl-pyrazol-5-one_fig-1_328906103]

- SpectraBase. 3-methyl-1-(1H-pyrazol-5-ylcarbonyl)-5-(trifluoromethyl). [URL: https://spectrabase.com/spectrum/A1wF1XwVq1s]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. 29004-73-7|this compound|BLD Pharm [bldpharm.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. scbt.com [scbt.com]

- 6. (5-methyl-1H-pyrazol-3-yl)methanol | 29004-73-7 [sigmaaldrich.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 12. jmchemsci.com [jmchemsci.com]

An In-depth Technical Guide to the Structural Characterization of (3-methyl-1H-pyrazol-5-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] Its biological activity is intrinsically linked to its three-dimensional structure. Therefore, unambiguous structural characterization is not merely a procedural step but a foundational requirement for meaningful pharmacological research and intellectual property protection. This guide presents a multi-technique, self-validating approach to the complete structural elucidation of this molecule, grounded in the principles of modern analytical chemistry. We will explore the synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography, detailing not only the "how" but the "why" behind each experimental choice.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in a range of FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with various biological targets. This compound, with its reactive hydroxymethyl group and substituted pyrazole core, represents a key intermediate for creating libraries of novel compounds. Accurate characterization ensures that subsequent structure-activity relationship (SAR) studies are built on a reliable foundation.

Molecular Identity:

-

Chemical Name: this compound

-

CAS Number: 29004-73-7[1]

-

Molecular Formula: C₅H₈N₂O[1]

-

Molecular Weight: 112.13 g/mol [1]

The Logic of Orthogonal Characterization

The logical workflow for elucidating the structure of a novel compound like this compound is visualized below.

Caption: A typical workflow for definitive structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

3.1 Expertise & Rationale Mass spectrometry is the first and most crucial checkpoint. It provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. This experiment validates that the synthesis produced a compound of the expected molecular formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, non-volatile molecules like our target compound, minimizing fragmentation and providing a clear molecular ion peak.

3.2 Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrument: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Ionization Mode: Operate in positive ion ESI mode. The pyrazole nitrogens are basic and will readily accept a proton.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

3.3 Data Interpretation The primary goal is to identify the protonated molecular ion, [M+H]⁺. Based on the molecular formula C₅H₈N₂O, we can predict the expected masses.

| Ion Species | Description | Calculated Exact Mass (m/z) |

| [M+H]⁺ | Protonated Molecule | 113.0709 |

| [M+Na]⁺ | Sodium Adduct | 135.0529 |

| [M+K]⁺ | Potassium Adduct | 151.0268 |

| [M-H₂O+H]⁺ | Loss of water, then protonation | 95.0604 |

| Table 1: Predicted m/z values for this compound in positive ion ESI-MS. |

The presence of a prominent signal at m/z 113.0709 with high mass accuracy confirms the elemental composition. The characteristic fragmentation pattern of pyrazoles can also provide structural clues.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for determining the precise connectivity of atoms. We use a combination of ¹H and ¹³C NMR to map out the carbon-hydrogen framework of the molecule.

4.1 ¹H NMR Spectroscopy: Proton Environment and Connectivity

Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our target molecule, we expect distinct signals for the methyl, methylene (CH₂), pyrazole ring, and hydroxyl protons.

Protocol: ¹H NMR (400 MHz)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H and O-H protons are observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A standard pulse sequence is sufficient.

-

Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

Data Interpretation: The structure suggests five distinct proton signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (on C3) | ~2.2 - 2.4 | Singlet (s) | 3H | Methyl group on an electron-rich aromatic ring.[4][5] |

| -CH₂OH | ~4.5 - 4.7 | Singlet (s) or Doublet (d) | 2H | Methylene group attached to the pyrazole ring and an electronegative oxygen. May couple to the OH proton. |

| -OH | ~4.0 - 5.5 (variable) | Singlet (s) or Triplet (t) | 1H | Exchangeable proton; position and multiplicity are solvent/concentration dependent. |

| H4 (ring proton) | ~6.0 - 6.2 | Singlet (s) | 1H | Olefinic proton on the pyrazole ring.[5] |

| N-H (ring proton) | ~11.0 - 13.0 (broad) | Broad Singlet (br s) | 1H | Exchangeable proton on nitrogen, often broad and downfield.[5] |

| Table 2: Predicted ¹H NMR data for this compound in DMSO-d₆. |

4.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. This confirms the carbon count and provides insight into the nature of each carbon (e.g., sp², sp³, attached to heteroatoms).

Protocol: ¹³C NMR (101 MHz)

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower sensitivity of the ¹³C nucleus.

-

Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm).[6]

Data Interpretation: The molecule has five carbon atoms, but due to tautomerism, the C3 and C5 carbons may become equivalent on the NMR timescale, potentially leading to four distinct signals. However, assuming a fixed tautomer as named:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | ~10 - 15 | Typical sp³ methyl carbon on a heterocyclic ring.[4] |

| -CH₂OH | ~55 - 60 | sp³ carbon attached to an electronegative oxygen. |

| C4 | ~100 - 105 | sp² carbon in the electron-rich pyrazole ring.[2] |

| C5 | ~145 - 155 | sp² carbon attached to nitrogen and the CH₂OH group. |

| C3 | ~148 - 158 | sp² carbon attached to two nitrogens and the methyl group. |

| Table 3: Predicted ¹³C NMR data for this compound. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It works by detecting the vibrations of bonds within the molecule. For our compound, the most important vibrations are the O-H and N-H stretches from the alcohol and pyrazole ring, respectively.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3200 - 3600 | O-H Stretch (alcohol) | Broad, Strong | Hydrogen bonding broadens the signal significantly.[2] |

| 3100 - 3300 | N-H Stretch (pyrazole) | Medium, often sharp | Overlaps with the O-H band but can sometimes be distinguished. |

| 2850 - 3000 | C-H Stretch (sp³) | Medium | From the methyl and methylene groups. |

| ~1550 - 1620 | C=N / C=C Stretch | Medium-Strong | Characteristic of the pyrazole ring vibrations.[2] |

| ~1000 - 1100 | C-O Stretch (alcohol) | Strong | Characteristic of a primary alcohol. |

| Table 4: Key IR absorption bands for this compound. |

X-ray Crystallography: The Definitive Structure

Rationale: While the combination of MS and NMR provides a confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions like hydrogen bonding.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).

-

Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[7]

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion.[7] The crystal is rotated while being irradiated with X-rays (e.g., Mo Kα radiation), and the diffraction pattern is recorded by a detector.[8]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Data Interpretation: The output is a detailed crystallographic information file (CIF) that contains the precise coordinates of every atom. This allows for the visualization of the molecular structure, including exact bond lengths and angles. It will definitively confirm the position of the methyl and methanol groups on the pyrazole ring and reveal how the molecules pack together in the crystal lattice, likely through hydrogen bonds involving the N-H and O-H groups.[9]

Integrated Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in the convergence of data. Each piece of information validates the others, creating an unshakeable structural proof.

Caption: How orthogonal data streams converge to confirm the final structure.

The mass spectrum confirms the elemental formula. The ¹H and ¹³C NMR data provide the C-H framework and connectivity, which must be consistent with that formula. The IR spectrum confirms the functional groups (-OH, -NH) inferred from the NMR and MS data. Finally, the X-ray crystal structure provides a visual, definitive confirmation of the structure deduced from the spectroscopic methods. This integrated, self-validating workflow ensures the highest level of scientific integrity and trustworthiness in the structural characterization of this compound.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1039. Available at: [Link]

-

Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(1), 1-18. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Galkin, A. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1943-1953. Available at: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

-

Padervand, M., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: A Novel Photochromic Compound. Molbank, 2018(4), M1017. Available at: [Link]

-

PubChem. (n.d.). (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. Available at: [Link]

-

SpectraBase. (n.d.). (3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-4-METHOXYBENZOATE. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

El-Faham, A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1365. Available at: [Link]

-

CAS. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole-4-methanol. CAS Common Chemistry. Available at: [Link]

-

Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. jmchemsci.com [jmchemsci.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum analysis of (3-methyl-1H-pyrazol-5-yl)methanol

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (3-methyl-1H-pyrazol-5-yl)methanol

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a key heterocyclic building block in pharmaceutical and materials science. We will dissect the theoretical underpinnings of its spectral features, present a robust experimental protocol, and provide a detailed, peak-by-peak interpretation of the spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.

Introduction: The Structural Significance of this compound

This compound is a substituted pyrazole, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The precise arrangement of substituents on the pyrazole ring is critical to a compound's function, making unambiguous structural verification essential.

¹H NMR spectroscopy serves as the primary and most powerful method for this purpose. It provides detailed information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). This guide will navigate the nuances of the ¹H NMR spectrum of this specific molecule, with a particular focus on the dynamic processes, such as tautomerism and proton exchange, that influence its appearance.

Theoretical Principles: Predicting the ¹H NMR Spectrum

To interpret a spectrum accurately, one must first predict the expected signals based on the molecule's structure. The structure of this compound presents five distinct types of protons.

Annular Tautomerism

A foundational concept for N-unsubstituted pyrazoles is annular tautomerism, a rapid prototropic exchange between the two ring nitrogens.[4] For this compound, this equilibrium involves two tautomers: the named 3-methyl-5-(hydroxymethyl) form and the 5-methyl-3-(hydroxymethyl) form.

In most NMR solvents at room temperature, this exchange is fast on the NMR timescale, resulting in a single, time-averaged spectrum.[4][5] The observed signals represent a weighted average of the two forms. For simplicity in the following analysis, we will refer to the structure as this compound, acknowledging that this represents the major or averaged structure observed.

Proton Environments and Expected Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm), while electron-donating groups shield them, moving them upfield.[6][7]

-

N-H Proton (Ha): This proton is attached to a nitrogen within an aromatic ring. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange. In a hydrogen-bond-accepting solvent like DMSO-d₆, it is expected to appear as a very broad signal significantly downfield, typically in the 12.0-13.0 ppm range.

-

O-H Proton (Hb): The hydroxyl proton is also highly variable and subject to hydrogen bonding. In DMSO-d₆, it becomes less labile and its coupling to adjacent protons can often be resolved. It is expected in the 4.5-5.5 ppm range.

-

Ring C-H Proton (Hc): This is the sole proton on the pyrazole ring (at the C4 position). Being on an aromatic heterocycle, it is deshielded and expected to appear around 6.0-6.3 ppm .[8]

-

Methylene Protons (-CH₂-) (Hd): These protons are attached to a carbon that is bonded to both the aromatic pyrazole ring and an electronegative oxygen atom. This dual deshielding effect places their signal in the 4.4-4.7 ppm range.

-

Methyl Protons (-CH₃) (He): The methyl group is attached to the aromatic pyrazole ring. Its protons are typically found in the 2.1-2.3 ppm region.

Spin-Spin Coupling (J) and Signal Multiplicity

Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, causing signals to split. The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.

-

N-H (Ha): Typically appears as a very broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N atom.

-

O-H (Hb): In DMSO-d₆, proton exchange is slowed, and coupling to the adjacent CH₂ group (n=2) is often observed, resulting in a triplet .

-

Ring C-H (Hc): The nearest non-equivalent protons (on the CH₃ and CH₂ groups) are four bonds away. While very weak long-range coupling (⁴J) might exist, it is usually not resolved, so this signal appears as a sharp singlet .

-

Methylene -CH₂- (Hd): In DMSO-d₆, these two protons are coupled to the single O-H proton (n=1), which splits their signal into a doublet . In solvents like CDCl₃ or upon D₂O addition, where exchange is rapid, the coupling is lost and the signal collapses to a singlet.

-

Methyl -CH₃ (He): These protons are too far from other protons to exhibit significant coupling. They will appear as a sharp singlet .

Experimental Protocol: Acquiring a High-Quality Spectrum

Methodological rigor is paramount for obtaining a clean, interpretable spectrum.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: The choice of deuterated solvent is critical.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. Its ability to form strong hydrogen bonds slows the exchange of N-H and O-H protons, allowing for their observation and the resolution of O-H coupling.[9]

-

CDCl₃ (Chloroform-d): Commonly used, but O-H and N-H protons often appear as broad, rolling signals or may exchange with trace D₂O and disappear.

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal standard, with its signal set to 0.00 ppm.

-

Homogenization: Cap the tube and gently invert it several times or use brief sonication to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Acquisition

-

Instrument Tuning: Insert the sample into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the magnetic field homogeneity (shimming) is optimized.

-

Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

-

Acquisition Time (aq): 2-3 seconds.

-

-

D₂O Exchange Experiment (for confirmation):

-

After acquiring the initial spectrum, remove the tube, add one drop of deuterium oxide (D₂O), shake gently, and re-acquire the spectrum. The signals corresponding to exchangeable protons (N-H and O-H) will disappear or significantly diminish.

-

Spectrum Interpretation: A Peak-by-Peak Analysis

Below is an analysis based on a representative spectrum of this compound recorded in DMSO-d₆.

mol [label=<

Summary of Spectral Data

| Signal Label | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Ha | Pyrazole N-H | ~12.25 | 1H | br s | - |

| Hc | Pyrazole C4-H | ~6.01 | 1H | s | - |

| Hb | Hydroxyl O-H | ~5.15 | 1H | t | ~5.5 |

| Hd | Methylene -CH₂- | ~4.42 | 2H | d | ~5.5 |

| He | Methyl -CH₃ | ~2.16 | 3H | s | - |

| - | DMSO (residual) | ~2.50 | - | - | - |

| - | H₂O (residual) | ~3.33 | - | - | - |

Note: Chemical shifts are typical and may vary slightly between instruments and sample conditions.

Detailed Signal Assignments

-

δ 12.25 ppm (br s, 1H, Ha): This very broad signal, far downfield, is characteristic of the N-H proton of the pyrazole ring. Its breadth is due to quadrupolar relaxation and chemical exchange. This signal disappears upon addition of D₂O.

-

δ 6.01 ppm (s, 1H, Hc): A sharp singlet integrating to one proton, perfectly matching the expected signal for the lone proton at the C4 position of the pyrazole ring.

-

δ 5.15 ppm (t, 1H, Hb): This triplet, integrating to one proton, is assigned to the hydroxyl (-OH) proton. The triplet multiplicity (n+1=3, so n=2) confirms its coupling to the two adjacent methylene protons (Hd) with a coupling constant of approximately 5.5 Hz. This signal also disappears upon D₂O exchange.

-

δ 4.42 ppm (d, 2H, Hd): This doublet integrates to two protons and is assigned to the methylene (-CH₂) group. The doublet splitting (n+1=2, so n=1) arises from coupling to the single hydroxyl proton (Hb). The coupling constant of ~5.5 Hz is identical to that of its coupling partner, Hb, confirming the assignment.[10] Upon D₂O exchange, this signal would collapse into a singlet as the coupling to Hb is removed.

-

δ 2.16 ppm (s, 3H, He): This sharp singlet, integrating to three protons, is unambiguously assigned to the methyl (-CH₃) group attached to the pyrazole ring.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. Each functional group—the pyrazole N-H, the ring C-H, the hydroxymethyl substituent, and the methyl group—gives rise to a distinct and predictable signal. The use of an appropriate solvent like DMSO-d₆ is crucial for observing the labile N-H and O-H protons and their coupling interactions, which provides an additional layer of structural confirmation. Through a systematic analysis of chemical shifts, integrations, and coupling patterns, coupled with confirmatory experiments like D₂O exchange, ¹H NMR spectroscopy stands as an authoritative tool for the unequivocal structural verification of this and related heterocyclic compounds in any research or drug development pipeline.

References

-

ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. Retrieved from [Link]

-

Perez, M. A., & Elguero, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 419-423. Retrieved from [Link]

-

Alarcon, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(3), 433-438. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. Retrieved from [Link]

- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607.

-

Leal, J. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 13. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

-

Alkorta, I., Elguero, J., & Alan, R. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(9), 10586-10619. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

Alkorta, I., & Elguero, J. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(5), 418-425. Retrieved from [Link]

-

Gomaa, M. A. M., & Ali, M. M. (2020). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2020(2), M1131. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Foces-Foces, C., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 731-739.

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Retrieved from [Link]

-

Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Retrieved from [Link]

-

Kisel, V. M., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2968. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

-

TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (3-methyl-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of approved pharmaceuticals.[1][2] Understanding the mass spectrometric behavior of pyrazole-containing molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling during the drug development process.[3][4] This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of (3-methyl-1H-pyrazol-5-yl)methanol, a representative substituted pyrazole of interest in medicinal chemistry. By synthesizing data from structurally analogous compounds and fundamental principles of mass spectrometry, this document offers a predictive framework for interpreting the mass spectra of this and related molecules under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended to serve as a valuable resource for researchers in pharmacology, analytical chemistry, and drug metabolism, providing both theoretical insights and practical experimental considerations.

Introduction: The Significance of Pyrazole Scaffolds and Mass Spectrometry in Drug Development

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous therapeutic agents.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in engaging with biological targets.[2] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1] Consequently, the development of robust analytical methodologies for the characterization of novel pyrazole-containing drug candidates is of critical importance.

Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering unparalleled sensitivity and structural information from minute sample quantities. The fragmentation patterns observed in a mass spectrum serve as a molecular fingerprint, enabling the confirmation of chemical identity and the elucidation of structural features. This guide will focus on the specific fragmentation behavior of this compound (Molecular Formula: C5H8N2O, Molecular Weight: 112.13 g/mol ), a compound that embodies the core pyrazole structure functionalized with both a methyl and a hydroxymethyl group.[5]

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is highly reproducible and provides a wealth of structural information. Based on the known fragmentation of pyrazole derivatives and alcohols, the following pathways are predicted for this compound.[6]

The initial event in EI-MS is the removal of an electron to form the molecular ion, [M]•+, at m/z 112. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Fragmentation Initiated by the Hydroxymethyl Group

The presence of the hydroxymethyl group is expected to direct several key fragmentation pathways:

-

Loss of a Hydrogen Radical: Alpha-cleavage adjacent to the oxygen atom can lead to the loss of a hydrogen radical (H•), forming a stable oxonium ion at m/z 111.

-

Loss of Formaldehyde: A common fragmentation for primary alcohols is the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) via a rearrangement process, resulting in an ion at m/z 82.

-

Loss of a Hydroxyl Radical: Cleavage of the C-O bond can result in the loss of a hydroxyl radical (•OH, 17 Da), yielding a pyrazolyl-methyl cation at m/z 95.

Fragmentation of the Pyrazole Ring

The pyrazole ring itself is known to undergo characteristic fragmentation, primarily involving the loss of nitrogen-containing species:[6]

-

Loss of Hydrogen Cyanide (HCN): A hallmark of pyrazole fragmentation is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da). This can occur from the molecular ion or subsequent fragment ions. For instance, the [M-H]⁺ ion at m/z 111 could lose HCN to produce a fragment at m/z 84.

-

Ring Cleavage and Loss of N₂: The pyrazole ring can undergo cleavage, leading to the loss of a neutral nitrogen molecule (N₂, 28 Da). This is often accompanied by rearrangements.

Combined and Sequential Fragmentation

The aforementioned fragmentation pathways can occur in sequence, leading to a rich fragmentation pattern. For example, the initial loss of formaldehyde (to m/z 82) could be followed by the loss of HCN, resulting in a fragment at m/z 55.

Diagram 1: Predicted EI Fragmentation Pathways

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 113) provides controlled fragmentation that is invaluable for structural confirmation.

Protonation Site

The site of protonation will significantly influence the subsequent fragmentation. In this compound, the most likely sites of protonation are the pyridine-like nitrogen of the pyrazole ring and the oxygen of the hydroxymethyl group.

Key Fragmentation Pathways of the Protonated Molecule

-

Loss of Water: Protonation of the hydroxyl group facilitates the neutral loss of a water molecule (H₂O, 18 Da), leading to a prominent fragment ion at m/z 95. This is a very common fragmentation pathway for protonated alcohols.

-

Loss of Ammonia: While less common for pyrazoles than for some other nitrogen heterocycles, the loss of ammonia (NH₃, 17 Da) from the protonated pyrazole ring is a possibility, which would result in a fragment at m/z 96.

-

Ring Opening and Subsequent Losses: Collision-induced dissociation can induce the opening of the pyrazole ring, followed by the loss of small neutral molecules such as HCN (27 Da) or acetonitrile (CH₃CN, 41 Da), leading to fragments at m/z 86 and m/z 72, respectively.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathways

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To experimentally verify the predicted fragmentation pathways, the following protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution for GC-MS (EI): Dilute the stock solution to a final concentration of 10-100 µg/mL in methanol.

-

Working Solution for LC-MS (ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient would be 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 50-250.

-

MS/MS: Isolate the precursor ion at m/z 113 and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

Data Interpretation and Structural Confirmation

The experimentally obtained mass spectra should be compared with the predicted fragmentation patterns.

| Ionization | Predicted Fragment (m/z) | Proposed Neutral Loss | Significance |

| EI | 111 | H• | Indicates presence of a primary alcohol. |

| EI | 95 | •OH | Confirms the hydroxymethyl group. |

| EI | 82 | CH₂O | Characteristic of a primary alcohol. |

| EI | 84 (from 111) | HCN | Confirms the pyrazole ring. |

| ESI-MS/MS | 95 | H₂O | Confirms the hydroxymethyl group. |

| ESI-MS/MS | 86 | HCN | Confirms the pyrazole ring. |

| ESI-MS/MS | 72 | CH₃CN | Suggests ring opening of the methyl-substituted pyrazole. |

High-resolution mass spectrometry (HRMS) should be employed to determine the elemental composition of the molecular ion and key fragment ions, providing definitive confirmation of the proposed fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich interplay between the functionalities of the pyrazole core and the hydroxymethyl substituent. Under EI, characteristic losses of small radicals and neutral molecules from both the side chain and the ring are expected. In ESI-MS/MS, the protonated molecule is anticipated to readily lose water, with subsequent fragmentation involving the pyrazole ring. The predictive framework and experimental protocols outlined in this guide provide a robust starting point for the analytical characterization of this and structurally related pyrazole-containing compounds, which is a critical step in the modern drug discovery and development pipeline.

References

- Allen, F., Greiner, R., & Wishart, D. (2015).

- Djoumbou-Feunang, Y., Pon, A., Karu, N., Zheng, J., Li, C., Arndt, D., ... & Wishart, D. S. (2019). CFM-ID 3.

- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

- Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. RSC advances, 7(49), 30995-31017.

- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid communications in mass spectrometry, 12(13), 833-836.

-

Wiley Registry of Mass Spectral Data. (2023). Wiley Science Solutions. Retrieved from [Link]

- Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617.

-

MassBank of North America (MoNA). (n.d.). Retrieved from [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Containing Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide delves into the specific subclass of pyrazole-containing alcohols, tracing their historical origins from the initial synthesis of the pyrazole ring to the development of sophisticated synthetic methodologies. We will explore the causal relationships behind key experimental choices, detail validated synthetic protocols, and examine the critical role of the hydroxyl moiety in modulating pharmacological activity. Through an analysis of structure-activity relationships (SAR) and a review of key therapeutic agents, this document provides field-proven insights into the enduring legacy and future potential of these vital compounds.

A Foundational Discovery: The Birth of the Pyrazole Ring

The history of pyrazole chemistry begins in the late 19th century. The German chemist Ludwig Knorr, in 1883, first reported the synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the classical and most fundamental method for constructing the pyrazole core.[1] Shortly after, in 1889, Hans von Pechmann developed an alternative route involving the reaction of diazomethane with acetylenes.[3]

The Knorr synthesis, however, remained the workhorse methodology due to its simplicity and the ready availability of starting materials—a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] The reaction's robustness and efficiency are rooted in fundamental principles of carbonyl and amine chemistry, making it a highly reliable method for generating the stable aromatic pyrazole ring.[6]

The Knorr Pyrazole Synthesis: A Mechanistic Perspective

The causality of the Knorr synthesis lies in a sequence of acid-catalyzed condensation and cyclization steps. The process is self-validating as the final dehydration step is driven by the formation of a highly stable aromatic system.

-

Imine/Hydrazone Formation : The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[7]

-

Intramolecular Cyclization : The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[7]

-

Dehydration : The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic pyrazole ring.[6]

Evolution of Synthetic Routes to Pyrazole Alcohols

The introduction of a hydroxyl group onto the pyrazole scaffold significantly enhances its therapeutic potential by providing a key hydrogen bond donor/acceptor site, improving aqueous solubility, and offering a handle for further metabolic or synthetic modification.[8][9] Several strategic approaches have been developed to synthesize these crucial molecules.

Method 1: Reduction of Pyrazole Carbonyls

A straightforward and reliable method involves the synthesis of a pyrazole-containing ester or ketone, followed by reduction to the corresponding alcohol. This two-step approach leverages the robustness of the Knorr synthesis to build the core, followed by standard, high-yielding reduction chemistry.

-

Causality : Pyrazole esters can be selectively reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). The choice of LiAlH4 is critical due to the stability of the ester group, which is less reactive than a ketone or aldehyde. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of an alkoxide and a second hydride attack.[10]

Experimental Protocol: Synthesis of (1,5-Diphenyl-1H-pyrazol-3-yl)methanol

This protocol is a representative example of pyrazole alcohol synthesis via ester reduction.

Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (Knorr Cyclocondensation)

-

Reagents & Setup : To a round-bottom flask, add ethyl benzoylpyruvate (1 equivalent) and ethanol.

-

Reaction : Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Heating : Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Purification : Filter the crude product and recrystallize from ethanol to obtain the pure pyrazole ester.

Step 2: Reduction to (1,5-Diphenyl-1H-pyrazol-3-yl)methanol

-

Reagents & Setup : In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, ~2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition : Cool the LiAlH4 suspension in an ice bath. Dissolve the pyrazole ester from Step 1 in anhydrous THF and add it dropwise to the suspension.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching : Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). This must be done cautiously in an ice bath as the quenching of excess LiAlH4 is highly exothermic.

-

Isolation & Purification : Filter the resulting aluminum salts and wash with ethyl acetate. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel.

Method 2: Grignard Reaction with Pyrazole Aldehydes

For the synthesis of secondary or tertiary alcohols, the Grignard reaction is an exceptionally powerful tool for carbon-carbon bond formation.[11] This involves the reaction of a pyrazole aldehyde or ketone with an organomagnesium halide (Grignard reagent).

-

Causality : The Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde/ketone.[12] This forms a new carbon-carbon bond and a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final alcohol. The choice of Grignard reagent and pyrazole carbonyl precursor dictates the final structure of the alcohol.[13]

Method 3: One-Pot Synthesis from Propargyl Alcohols

Modern synthetic strategies often focus on step-economy. Efficient one-pot methods have been developed to synthesize pyrazoles directly from propargyl alcohols.[14]

-

Causality : This transformation proceeds through a sequence of reactions within a single pot, often catalyzed by a Lewis acid. The propargyl alcohol first undergoes a Meyer-Schuster rearrangement to form an α,β-unsaturated carbonyl intermediate in situ. This intermediate is then immediately trapped by hydrazine in a classic cyclocondensation reaction to form the pyrazole ring.[14] This approach is highly efficient as it avoids the isolation of intermediates.

The Role of Pyrazole Alcohols in Drug Discovery

The pyrazole scaffold is a mainstay in pharmaceuticals due to its metabolic stability and ability to act as a versatile pharmacophore.[9][15] The addition of an alcohol functional group provides a critical point of interaction with biological targets, often acting as a hydrogen bond donor to key amino acid residues in an enzyme's active site or a receptor's binding pocket.[8]

Case Study: Fomepizole and its Active Metabolite